5-bromo-N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide
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Overview
Description
5-bromo-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a furan ring, and a hydrazide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazide formation: The hydrazide group is introduced by reacting the corresponding acid chloride with hydrazine.
Condensation reaction: The final step involves the condensation of the furan derivative with the pyridine-3-carbohydrazide under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-bromo-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar hydrazone group and have been studied for their anticancer properties.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
5-bromo-N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide is unique due to its combination of a pyridine ring, a furan ring, and a hydrazide group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C17H10BrCl2N3O2 |
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Molecular Weight |
439.1 g/mol |
IUPAC Name |
5-bromo-N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H10BrCl2N3O2/c18-11-5-10(7-21-8-11)17(24)23-22-9-13-2-4-16(25-13)14-3-1-12(19)6-15(14)20/h1-9H,(H,23,24)/b22-9+ |
InChI Key |
XQKMASVIYCDJAF-LSFURLLWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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